molecular formula C12H16Se B14388728 [(Hex-1-en-3-yl)selanyl]benzene CAS No. 90036-67-2

[(Hex-1-en-3-yl)selanyl]benzene

Katalognummer: B14388728
CAS-Nummer: 90036-67-2
Molekulargewicht: 239.23 g/mol
InChI-Schlüssel: UOGJNQJILNPOEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Hex-1-en-3-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a benzene ring substituted with a selanyl group attached to a hex-1-en-3-yl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Hex-1-en-3-yl)selanyl]benzene typically involves the reaction of hex-1-en-3-yl halides with sodium selenide, followed by the introduction of the benzene ring through a nucleophilic substitution reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. large-scale synthesis would likely follow similar routes as laboratory synthesis, with additional steps for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

[(Hex-1-en-3-yl)selanyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to the original selanyl compound.

    Substitution: The hex-1-en-3-yl group can undergo substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.

Major Products

    Oxidation: Selenoxides and selenones.

    Reduction: Regeneration of the original selanyl compound.

    Substitution: Brominated derivatives at the benzylic position.

Wissenschaftliche Forschungsanwendungen

[(Hex-1-en-3-yl)selanyl]benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of selenium-containing drugs.

Wirkmechanismus

The mechanism of action of [(Hex-1-en-3-yl)selanyl]benzene involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes, which play a role in antioxidant defense mechanisms. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylselenol: Contains a phenyl group attached to a selenium atom.

    Benzylselenol: Contains a benzyl group attached to a selenium atom.

    Selenophenes: Compounds containing a selenium atom within a five-membered aromatic ring.

Uniqueness

[(Hex-1-en-3-yl)selanyl]benzene is unique due to the presence of both a hex-1-en-3-yl chain and a benzene ring, providing a combination of aliphatic and aromatic properties

Eigenschaften

CAS-Nummer

90036-67-2

Molekularformel

C12H16Se

Molekulargewicht

239.23 g/mol

IUPAC-Name

hex-1-en-3-ylselanylbenzene

InChI

InChI=1S/C12H16Se/c1-3-8-11(4-2)13-12-9-6-5-7-10-12/h4-7,9-11H,2-3,8H2,1H3

InChI-Schlüssel

UOGJNQJILNPOEP-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C=C)[Se]C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.